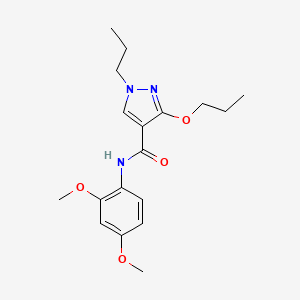

N-(2,4-dimethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Description

N-(2,4-Dimethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a pyrazole-derived carboxamide featuring a 2,4-dimethoxyphenyl group attached to the amide nitrogen, a propoxy substituent at position 3, and a propyl chain at position 1 of the pyrazole ring.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-5-9-21-12-14(18(20-21)25-10-6-2)17(22)19-15-8-7-13(23-3)11-16(15)24-4/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQDMFVZXHVDNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions to form the pyrazole ring.

Substitution Reactions: The pyrazole ring is then functionalized through substitution reactions

Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the substituted pyrazole with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenation using bromine or chlorination under Lewis acid catalysis.

Major Products

Oxidation: Formation of 2,4-dimethoxybenzoic acid.

Reduction: Formation of N-(2,4-dimethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-amine.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. It could serve as a lead compound in the development of new pharmaceuticals targeting specific diseases or conditions, such as inflammation, cancer, or neurological disorders.

Industry

Industrially, the compound might be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus blocking the enzyme’s function. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a pyrazole-carboxamide scaffold with derivatives reported in , such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (e.g., compounds 3a–3e). Key differences include:

Physical Properties

A structurally related compound, N-(2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide (), has a molecular weight of 317.4 g/mol (C₁₇H₂₃N₃O₃).

Comparison with Benzothiazole and Triazole Derivatives

Benzothiazole Amides ()

Compounds like (E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide share the 2,4-dimethoxyphenyl motif but utilize a benzothiazole core instead of pyrazole. The benzothiazole group is more aromatic and planar, likely favoring DNA intercalation or enzyme inhibition, whereas the pyrazole’s flexibility may enhance membrane permeability .

Triazole-Thioacetic Acids ()

Derivatives such as 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid incorporate a triazole ring, which is more polar than pyrazole. The dimethoxyphenyl group in both compounds suggests a role in modulating electronic effects or receptor binding, though the triazole’s sulfur atom introduces additional hydrogen-bonding capacity .

Receptor Binding Potential

The target’s dimethoxyphenyl group may mimic tyrosine or other aromatic residues in binding pockets .

Toxicity Considerations

employed GUSAR-online for toxicity prediction in triazole derivatives. For the target compound, the propyl and propoxy groups could influence metabolic stability—longer alkyl chains may reduce solubility but increase cytochrome P450-mediated oxidation risks .

Data Tables

Table 1: Structural and Physical Comparison of Pyrazole Carboxamides

*Calculated based on molecular formula.

Table 2: Substituent Effects on Bioactivity

Biological Activity

N-(2,4-dimethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological potential, focusing on its anti-inflammatory, anti-cancer, and neuroprotective properties.

Chemical Structure and Properties

The compound's structure includes:

- Pyrazole ring : A five-membered ring containing three carbon atoms and two nitrogen atoms.

- Carboxamide group : Enhances solubility and biological activity.

- Methoxy groups : Contribute to its chemical reactivity.

The molecular formula is CHNO with a molecular weight of approximately 320.39 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation reactions : To form the pyrazole scaffold.

- Functional group modifications : To introduce methoxy and propoxy groups.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance:

- In a study evaluating various pyrazole compounds, this compound showed up to 85% inhibition of TNF-α and 93% inhibition of IL-6 at concentrations of 10 µM, compared to dexamethasone which showed 76% and 86% inhibition at 1 µM respectively .

Anti-cancer Properties

The compound has also been studied for its potential anti-cancer effects:

- In vitro studies demonstrated that pyrazole derivatives can inhibit tumor cell proliferation. For example, similar compounds have been shown to reduce cell viability in various cancer cell lines, including liver (HepG2) and lung (A549) carcinoma cells .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties:

- Studies indicate it can reduce oxidative stress by decreasing levels of reactive oxygen species (ROS), thereby preserving neuronal integrity and enhancing synaptic function.

Case Studies

Several case studies have highlighted the biological activities of pyrazole derivatives:

- Study on Anti-inflammatory Effects : A series of derivatives were synthesized and tested for their ability to inhibit inflammatory cytokines. The results indicated that modifications in the pyrazole structure could enhance anti-inflammatory activity significantly .

- Neuroprotective Study : Research demonstrated that compounds similar to this compound showed promising results in protecting neuronal cells from oxidative damage in models of neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.